An In-depth Technical Guide to the Chemical Properties and Synthetic Strategies of 4-(2-Dimethylaminoethyl)cyclohexanone
An In-depth Technical Guide to the Chemical Properties and Synthetic Strategies of 4-(2-Dimethylaminoethyl)cyclohexanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2-Dimethylaminoethyl)cyclohexanone is a bifunctional organic molecule of significant interest in medicinal chemistry and synthetic research. As a member of the aminocyclohexanone family, its structure incorporates a reactive ketone within a six-membered carbocyclic ring and a tertiary amine side chain. This unique combination of functional groups provides a versatile scaffold for the development of complex molecular architectures and pharmacologically active agents. Derivatives of aminocyclohexanones have been explored for a range of therapeutic applications, leveraging the structural and chemical diversity afforded by this core.
This technical guide provides a comprehensive overview of the chemical properties of 4-(2-Dimethylaminoethyl)cyclohexanone, from its molecular structure and synthesis to its spectral characteristics and reactivity profile. The content is tailored for researchers and drug development professionals, offering field-proven insights and detailed experimental considerations.
Molecular Structure and Physicochemical Properties
The molecular structure of 4-(2-Dimethylaminoethyl)cyclohexanone consists of a cyclohexanone ring substituted at the 4-position with a 2-dimethylaminoethyl group [-CH₂CH₂N(CH₃)₂]. The presence of both a ketone and a tertiary amine imparts a unique set of physical and chemical properties. The tertiary amine group confers basicity to the molecule, allowing for the formation of hydrochloride or other salts, which can enhance stability and aqueous solubility.
Caption: Chemical structure of 4-(2-Dimethylaminoethyl)cyclohexanone.
Table 1: Predicted Physicochemical Properties of 4-(2-Dimethylaminoethyl)cyclohexanone
| Property | Predicted Value | Notes |
| Molecular Formula | C₁₀H₁₉NO | |
| Molecular Weight | 169.26 g/mol | |
| Appearance | Colorless to pale yellow liquid or low-melting solid | Based on similar aminoketones. |
| Boiling Point | ~240-260 °C | Estimated based on related structures. |
| pKa (Conjugate Acid) | 9.0 - 10.0 | Typical for a tertiary aliphatic amine. |
| Solubility | Soluble in common organic solvents (e.g., ethanol, DCM, THF). Forms a soluble salt in acidic aqueous solutions. | The amine moiety allows for salt formation. |
Synthesis Strategies
As direct literature on the synthesis of 4-(2-Dimethylaminoethyl)cyclohexanone is limited, a plausible and robust synthetic route can be designed based on well-established organic reactions. Two primary strategies are proposed: catalytic hydrogenation and subsequent oxidation of a substituted phenol, and a conjugate addition approach.
Strategy 1: Catalytic Hydrogenation and Oxidation
This approach leverages commercially available 4-(2-dimethylaminoethyl)phenol as a starting material. The synthesis involves two main steps:
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Catalytic Hydrogenation: The aromatic ring of 4-(2-dimethylaminoethyl)phenol is reduced to a cyclohexanol ring using a suitable catalyst, such as rhodium on alumina or ruthenium on carbon, under a hydrogen atmosphere. This reaction typically proceeds under mild to moderate pressures and temperatures.
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Oxidation: The resulting 4-(2-dimethylaminoethyl)cyclohexanol is then oxidized to the corresponding cyclohexanone. A variety of oxidizing agents can be employed, such as Swern oxidation, Dess-Martin periodinane, or a chromium-based reagent like pyridinium chlorochromate (PCC).
Caption: Proposed synthesis workflow via hydrogenation and oxidation.
Strategy 2: Michael Addition to an α,β-Unsaturated Ketone
A conjugate addition, or Michael reaction, presents another efficient pathway. This method involves the 1,4-addition of dimethylamine to a suitable Michael acceptor.
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Conjugate Addition: Dimethylamine is then added to 4-vinylcyclohexanone. This reaction is typically base-catalyzed and results in the formation of the desired 4-(2-dimethylaminoethyl)cyclohexanone.
Detailed Experimental Protocol: Michael Addition of Dimethylamine
Causality: This protocol is designed based on the principles of the aza-Michael addition, a reliable method for forming carbon-nitrogen bonds. The use of an excess of the amine can often drive the reaction to completion.
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Reaction Setup: To a solution of 4-vinylcyclohexanone (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF) or acetonitrile, add a solution of dimethylamine (1.5-2.0 eq) in THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
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Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure to remove the solvent and excess dimethylamine. The residue is then dissolved in a suitable organic solvent like ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate followed by brine.
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Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield pure 4-(2-Dimethylaminoethyl)cyclohexanone.
Spectral Analysis (Predicted)
The structural elucidation of 4-(2-Dimethylaminoethyl)cyclohexanone would rely on a combination of spectroscopic techniques. The following are predicted spectral data based on the analysis of its functional groups and comparison with related structures.
¹H NMR Spectroscopy
Table 2: Predicted ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~2.40 - 2.20 | m | 4H | H-2, H-6 (α-protons) | Protons alpha to the carbonyl group are deshielded. |
| ~2.25 | s | 6H | -N(CH ₃)₂ | Singlet for the two equivalent methyl groups on the nitrogen. |
| ~2.40 - 2.30 | t | 2H | -CH₂-CH₂ -N | Triplet for the methylene group adjacent to the nitrogen. |
| ~1.90 - 1.70 | m | 4H | H-3, H-5 (β-protons) | Protons on the cyclohexanone ring. |
| ~1.60 - 1.50 | m | 2H | -CH₂ -CH₂-N | Methylene group attached to the cyclohexanone ring. |
| ~1.80 - 1.65 | m | 1H | H-4 | Methine proton at the point of substitution. |
Note: The exact chemical shifts and multiplicities may vary depending on the solvent and the conformational dynamics of the cyclohexanone ring.
¹³C NMR Spectroscopy
Table 3: Predicted ¹³C NMR Chemical Shifts (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~211.0 | C=O (C-1) | Typical for a cyclohexanone carbonyl carbon. |
| ~59.0 | -CH₂-CH₂ -N | Methylene carbon adjacent to the nitrogen. |
| ~45.5 | -N(C H₃)₂ | Methyl carbons on the nitrogen. |
| ~41.0 | C-2, C-6 | Alpha-carbons to the carbonyl. |
| ~38.0 | C-4 | Methine carbon bearing the substituent. |
| ~34.0 | -C H₂-CH₂-N | Methylene carbon attached to the ring. |
| ~29.0 | C-3, C-5 | Beta-carbons to the carbonyl. |
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by the characteristic absorption of the ketone carbonyl group.
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C=O Stretch: A strong, sharp absorption band is expected in the range of 1710-1725 cm⁻¹ , which is typical for a six-membered cyclic ketone.
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C-H Stretch (Aliphatic): Multiple bands will appear in the 2850-3000 cm⁻¹ region.
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C-N Stretch: A medium to weak absorption may be observed around 1150-1250 cm⁻¹ for the tertiary amine.
Mass Spectrometry (MS)
Under electron ionization (EI), the molecule is expected to undergo characteristic fragmentation patterns.
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Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z = 169) should be observable.
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Alpha-Cleavage: The most prominent fragmentation pathway for aliphatic amines is alpha-cleavage. This would involve the cleavage of the C-C bond adjacent to the nitrogen, leading to a stable iminium ion. The loss of an ethyl-cyclohexanone radical would result in a fragment at m/z = 58 ([CH₂=N(CH₃)₂]⁺). This is often the base peak in the spectrum of N,N-dialkylaminoethyl compounds.
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Cleavage adjacent to the Ketone: Fragmentation can also occur at the bonds adjacent to the carbonyl group.
Chemical Reactivity and Synthetic Utility
The bifunctional nature of 4-(2-Dimethylaminoethyl)cyclohexanone makes it a valuable intermediate in multi-step syntheses.
Caption: Reactivity map of 4-(2-Dimethylaminoethyl)cyclohexanone.
Reactions at the Carbonyl Group
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Reduction: The ketone can be selectively reduced to the corresponding cyclohexanol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
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Reductive Amination: The ketone can react with a primary or secondary amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form a new amine at the C-1 position.
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Wittig Reaction: Reaction with a phosphonium ylide allows for the conversion of the carbonyl group into a carbon-carbon double bond, providing a route to various substituted cyclohexenes.
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Enolate Formation: The protons alpha to the carbonyl are acidic and can be removed by a strong base like lithium diisopropylamide (LDA) to form an enolate. This enolate can then act as a nucleophile in reactions such as alkylations or aldol condensations.
Reactions Involving the Tertiary Amine
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Salt Formation: As a base, the dimethylamino group will readily react with acids (e.g., HCl, H₂SO₄) to form the corresponding ammonium salt. This is often used to facilitate purification or to prepare aqueous formulations.
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Quaternization: The tertiary amine can be alkylated with an alkyl halide, such as methyl iodide, to form a quaternary ammonium salt.
Applications in Drug Discovery
Cyclohexanone and its derivatives are important scaffolds in medicinal chemistry. The aminocyclohexanone core is found in several classes of pharmacologically active compounds. The presence of the tertiary amine in 4-(2-Dimethylaminoethyl)cyclohexanone provides a handle for modulating physicochemical properties such as solubility and basicity, which are critical for drug development. This scaffold could serve as a key intermediate for the synthesis of novel analgesics, antipsychotics, or other central nervous system (CNS) active agents.
Stability and Storage
Like many aminoketones, 4-(2-Dimethylaminoethyl)cyclohexanone may be susceptible to degradation over time, particularly if exposed to air, light, or elevated temperatures. Tertiary amines can be prone to oxidation. For long-term storage, it is recommended to keep the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and refrigerated (2-8 °C). If the compound is synthesized as a hydrochloride salt, its stability is generally enhanced.
Conclusion
4-(2-Dimethylaminoethyl)cyclohexanone is a versatile chemical entity with significant potential as a building block in organic synthesis, particularly within the realm of drug discovery. While direct experimental data for this specific molecule is not widely available, its chemical properties and reactivity can be reliably predicted based on the well-understood chemistry of its constituent functional groups. The synthetic strategies and analytical predictions outlined in this guide provide a solid foundation for researchers to synthesize, characterize, and utilize this compound in their scientific endeavors.
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